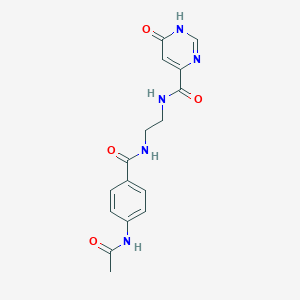

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chlorobenzyl is a component used in the synthesis of various chemical compounds . Indole-3-carboxylic acid is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .

Molecular Structure Analysis

While the specific molecular structure analysis for “1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid” is not available, similar compounds have been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, benzyl chloride is a colorless liquid that is denser than water and insoluble in water .科学的研究の応用

Synthesis and Characterization

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid and its derivatives have been a focal point in synthetic chemistry due to their potential therapeutic applications and their role as building blocks in organic synthesis. The one-pot synthesis of heterocyclic β-chlorovinyl aldehydes, including 3-chloro-1H-indole-2-carboxaldehydes, demonstrates the versatility of these compounds in synthetic chemistry. These compounds are obtained using Vilsmeier reagent, showcasing a method for constructing complex molecular structures efficiently (Majo & Perumal, 1996).

Fluorescent Properties

Research on the palladium-catalyzed direct and decarboxylative arylations of carboxyindoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid, has led to the development of fluorescent diarylindoles. These compounds serve as efficient blue emitters with high quantum yields, highlighting their potential use in materials science and as fluorescent markers (Miyasaka et al., 2009).

Antibacterial and Antifungal Activities

A series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Candida albicans, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

Pharmacological Evaluation

The pharmacological evaluation of indole-2-carboxylic acid derivatives, particularly as selective glycine-site NMDA receptor antagonists, illustrates their potential in neuropharmacology. These compounds are synthesized to optimize in vivo potency and binding activity, contributing to the development of treatments for neurological disorders (Baron et al., 2005).

Organic Synthesis and Catalysis

Research in organic synthesis and catalysis has explored the utility of indole-3-carboxylic acids in various reactions, including carboxylation, ethoxycarbonylation, and carbamoylation of indoles. These studies provide insights into the mechanistic aspects of these reactions and open up new pathways for the synthesis of indole-based compounds with potential applications in medicinal chemistry and material science (Nemoto et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

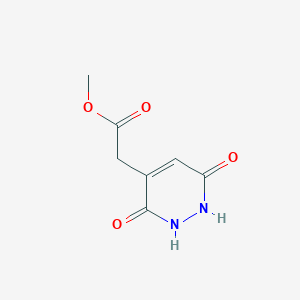

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAKQIHSUMLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)

![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2823670.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)